molecular formula C20H12BrN3O6 B3295446 3-(5-bromofuran-2-carboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887877-57-8

3-(5-bromofuran-2-carboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No. B3295446
CAS RN: 887877-57-8
M. Wt: 470.2 g/mol
InChI Key: JLSMFKJXGDUOIR-UHFFFAOYSA-N
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Description

3-(5-bromofuran-2-carboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BFA, and it is a member of the benzofuran family of compounds. The unique molecular structure of BFA makes it an attractive candidate for use in a wide range of research applications.

Scientific Research Applications

BFA has been used in a variety of scientific research applications, including studies of intracellular trafficking, protein secretion, and membrane dynamics. BFA is also a potent inhibitor of the Golgi apparatus, which makes it a valuable tool for studying the role of this organelle in cellular processes.

Mechanism of Action

The mechanism of action of BFA involves the disruption of the Golgi apparatus, which leads to the redistribution of Golgi proteins to the endoplasmic reticulum. This disruption can have a variety of effects on cellular processes, including the inhibition of protein secretion and the alteration of membrane dynamics.
Biochemical and Physiological Effects
BFA has been shown to have a variety of biochemical and physiological effects, including the inhibition of protein secretion, the alteration of membrane dynamics, and the induction of apoptosis. These effects can be used to study a wide range of cellular processes, including intracellular trafficking and protein secretion.

Advantages and Limitations for Lab Experiments

One of the key advantages of using BFA in lab experiments is its ability to inhibit the Golgi apparatus, which can be used to study a wide range of cellular processes. However, BFA also has some limitations, including its potential toxicity and the fact that it can only be used in vitro.

Future Directions

There are many potential future directions for the study of BFA, including the development of new synthetic methods, the exploration of its potential therapeutic applications, and the use of BFA in the study of other cellular processes. Some potential areas of research include the study of BFA's effects on cell signaling pathways, the use of BFA in drug discovery, and the development of new techniques for the study of intracellular trafficking.

properties

IUPAC Name

3-[(5-bromofuran-2-carbonyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrN3O6/c21-16-10-9-15(29-16)19(25)23-17-13-3-1-2-4-14(13)30-18(17)20(26)22-11-5-7-12(8-6-11)24(27)28/h1-10H,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSMFKJXGDUOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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